ethyl 2-[(thiophen-2-ylsulfonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their extensive applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the reaction of a ketone with elemental sulfur and a nitrile in the presence of a base . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives, including ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, often employs microwave-assisted synthesis. This method enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly for its anticancer and antioxidant activities.
Mechanism of Action
The mechanism of action of ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s sulfonamido group is believed to play a crucial role in its biological activity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINOTHIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar chemical properties.
ETHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE: Known for its use in fluorescent sensors.
Uniqueness
ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its sulfonamido group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C14H15NO4S3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
ethyl 2-(thiophen-2-ylsulfonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S3/c1-2-19-14(16)12-9-5-3-6-10(9)21-13(12)15-22(17,18)11-7-4-8-20-11/h4,7-8,15H,2-3,5-6H2,1H3 |
InChI Key |
ZGELBONMIHVWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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